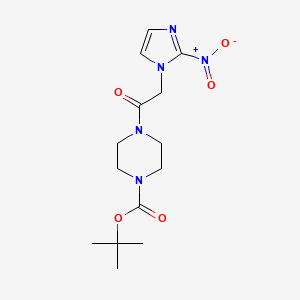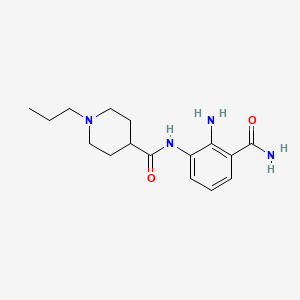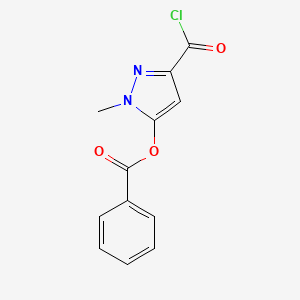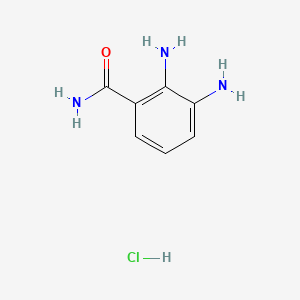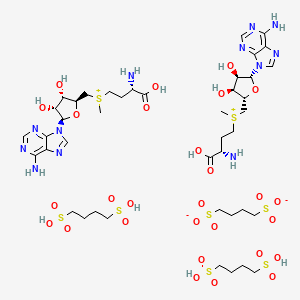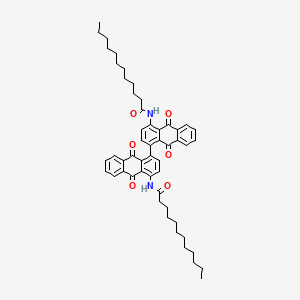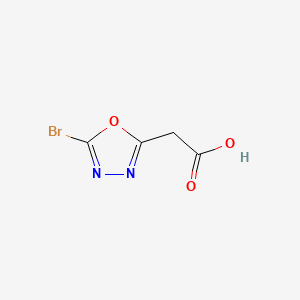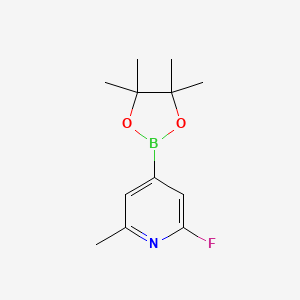
Tris-NTA per-Tert-butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-NTA per-Tert-butyl Ester is a biochemical compound used for proteomics research . It has a molecular formula of C84H148N8O24 and a molecular weight of 1654.11 .
Chemical Reactions Analysis
Tert-butyl esters, like Tris-NTA per-Tert-butyl Ester, can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid . Another method involves the use of a tris-4-bromophenylamminium radical cation, known as magic blue, and triethylsilane . These methods facilitate the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris-NTA per-Tert-butyl Ester involves the functionalization of Nitrilotriacetic acid (NTA) with tert-butyl ester groups and subsequent reaction with Tris(2-aminoethyl)amine to form the final product.", "Starting Materials": ["Nitrilotriacetic acid", "tert-Butanol", "Tris(2-aminoethyl)amine", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)"], "Reaction": ["1. Dissolve Nitrilotriacetic acid and tert-butanol in DMF and add DCC and DIPEA to activate the carboxylic acid group of NTA.", "2. Allow the reaction mixture to stir for several hours at room temperature to form the tert-butyl ester functionalized NTA.", "3. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the solution.", "4. Dissolve the tert-butyl ester functionalized NTA in DMF and add Tris(2-aminoethyl)amine.", "5. Allow the reaction mixture to stir for several hours at room temperature to form Tris-NTA per-Tert-butyl Ester.", "6. Purify the product by column chromatography and characterize using NMR spectroscopy and mass spectrometry."] } | |
Número CAS |
862778-57-2 |
Nombre del producto |
Tris-NTA per-Tert-butyl Ester |
Fórmula molecular |
C84H148N8O24 |
Peso molecular |
1654.14 |
Nombre IUPAC |
tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)/t58-,59-,60-/m0/s1 |
Clave InChI |
ZKMCGMDLFWZTEK-RATTXREYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Sinónimos |
(α1S,α4S,α8S)-α1,α4,α8-tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-11-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxohexyl]-δ1,δ4,δ8-trioxo-1,4,8,11-Tetraazacyclotetradecane-1,4,8-tripentanoic Acid α1,α4,α8-Tris(1,1-dimethylethyl) Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



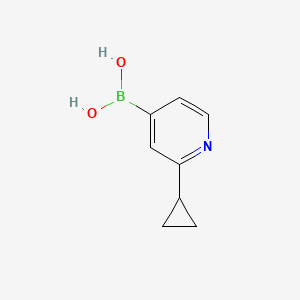
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)
